

(2-Ethylphenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Ethylphenyl)methanol

Cat. No.: B1588447

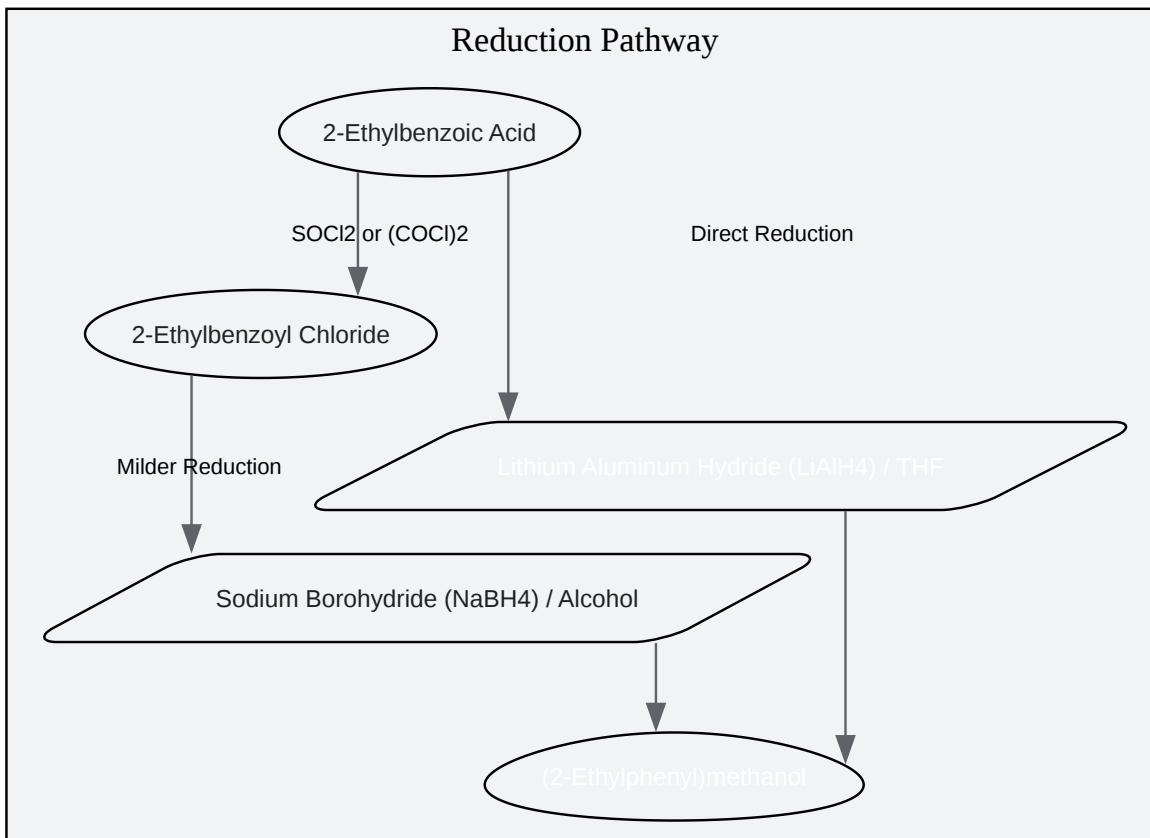
[Get Quote](#)

Introduction: Strategic Importance in Complex Molecule Synthesis

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries.^{[1][2]} Its structural arrangement—a hydroxymethyl group ortho to an ethyl group on a benzene ring—provides a unique combination of steric and electronic properties. This makes it a highly versatile intermediate for the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).^{[3][4][5]} Unlike its isomers, the ortho-ethyl substitution can be strategically employed to influence reaction pathways, control stereochemistry, and modify the pharmacokinetic profile of target molecules. This guide provides an in-depth examination of **(2-ethylphenyl)methanol**, from its fundamental properties to its practical application in advanced synthesis, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of **(2-ethylphenyl)methanol** is critical for its effective use in synthesis, including reaction design, purification, and storage. The key properties are summarized below.


Property	Value	Source
IUPAC Name	(2-ethylphenyl)methanol	PubChem[1]
Synonyms	2-Ethylbenzyl alcohol	PubChem[1]
CAS Number	767-90-8	PubChem[1]
Molecular Formula	C ₉ H ₁₂ O	ChemScene[2]
Molecular Weight	136.19 g/mol	PubChem[1]
Appearance	Colorless to pale yellow liquid	Inferred from similar compounds
Boiling Point	~228-230 °C (estimated)	---
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	Inferred from structure
SMILES	CCC1=CC=CC=C1CO	PubChem[1]
InChIKey	SBUIQTMDIOLKAL-UHFFFAOYSA-N	PubChem[1]

Synthesis of (2-Ethylphenyl)methanol: Key Methodologies

The synthesis of **(2-ethylphenyl)methanol** can be approached through several reliable routes. The choice of method is often dictated by the availability of starting materials, scalability, and desired purity. The two most prevalent and logical strategies involve the reduction of a carbonyl group or a Grignard reaction.

Pathway 1: Reduction of 2-Ethylbenzoic Acid or its Derivatives

This is a robust and common pathway in laboratory and industrial settings. The causality behind this choice is the high reactivity of hydride-reducing agents towards carboxylic acids and their esters, leading to high-yield conversions.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **(2-ethylphenyl)methanol** via reduction.

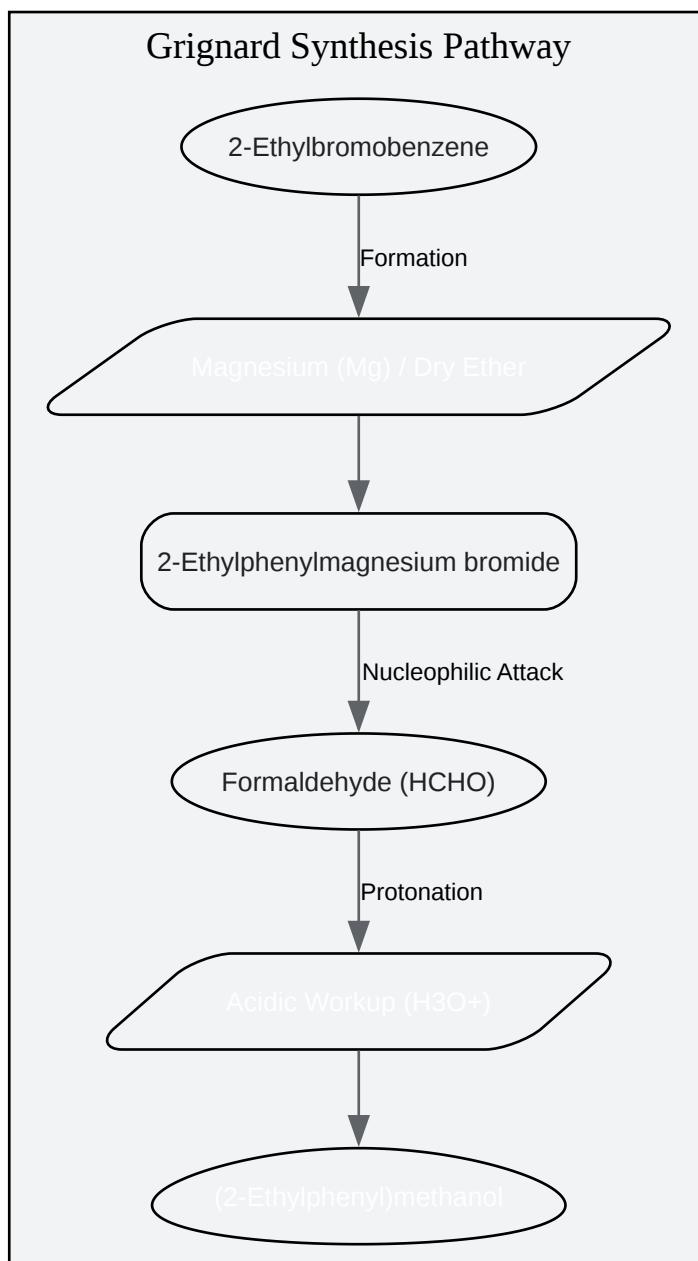
Expertise & Experience: While lithium aluminum hydride (LiAlH_4) is highly effective for the direct reduction of the carboxylic acid, it is pyrophoric and requires strictly anhydrous conditions. A more practical, two-step laboratory protocol involves converting the acid to an acid chloride or ester first, which can then be reduced under milder conditions with sodium borohydride (NaBH_4), enhancing safety and simplifying the workup.^[6]

Detailed Protocol: Reduction of 2-Ethylbenzoyl Chloride

Objective: To synthesize **(2-ethylphenyl)methanol** from 2-ethylbenzoyl chloride with high purity.

Materials:

- 2-Ethylbenzoyl chloride (1 equivalent)
- Sodium borohydride (NaBH_4) (1.5 equivalents)
- Anhydrous Ethanol
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel.


Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzoyl chloride in anhydrous ethanol under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
- Reductant Addition: Slowly add sodium borohydride in small portions to the stirred solution. The causality for the slow, portion-wise addition is to control the exothermic reaction and prevent excessive foaming.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes excess NaBH_4 and hydrolyzes borate esters.
- Extraction: Remove the ethanol under reduced pressure. Add diethyl ether to the aqueous residue and transfer to a separatory funnel.

- **Washing:** Wash the organic layer sequentially with water, saturated NaHCO_3 solution (to remove any unreacted acid), and finally with brine.
- **Drying and Isolation:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude **(2-ethylphenyl)methanol**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Pathway 2: Grignard Synthesis

This method builds the molecule by forming a new carbon-carbon bond, offering a different strategic approach. It involves the reaction of a Grignard reagent with formaldehyde.

[Click to download full resolution via product page](#)

Caption: Synthesis of **(2-ethylphenyl)methanol** via a Grignard reaction.

Trustworthiness: The critical step in any Grignard synthesis is ensuring strictly anhydrous conditions.^{[7][8]} The Grignard reagent is a strong base and will be quenched by any protic source, including atmospheric moisture.^[9] Glassware must be oven-dried, and anhydrous solvents are mandatory for the reaction to succeed. This protocol is self-validating: a successful reaction confirms that the anhydrous conditions were maintained.

Key Reactions and Synthetic Utility

The synthetic value of **(2-ethylphenyl)methanol** lies in the reactivity of its primary alcohol group, which can be readily transformed into other functional groups.

Oxidation to 2-Ethylbenzaldehyde

The controlled oxidation to the corresponding aldehyde is a pivotal transformation, as aldehydes are precursors to a vast array of chemical structures.[\[10\]](#)[\[11\]](#)

Expertise & Experience: Choosing the right oxidizing agent is key to preventing over-oxidation to the carboxylic acid. Milder reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) or Swern oxidation conditions are ideal for this transformation. Using stronger oxidants like potassium permanganate would lead directly to 2-ethylbenzoic acid.

Fischer Esterification

Esterification is a common reaction used to protect the hydroxyl group or to synthesize ester-containing target molecules.[\[12\]](#)[\[13\]](#)

Detailed Protocol: Synthesis of (2-Ethylphenyl)methyl acetate

Objective: To demonstrate a standard Fischer esterification of **(2-ethylphenyl)methanol**.

Materials:

- **(2-Ethylphenyl)methanol** (1 equivalent)
- Glacial acetic acid (can be used in excess as solvent)
- Concentrated sulfuric acid (H_2SO_4) (catalytic amount, e.g., 3-5 drops)
- Diethyl ether
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Water and Brine

- Anhydrous magnesium sulfate ($MgSO_4$)

Methodology:

- Reaction Setup: Combine **(2-ethylphenyl)methanol** and excess glacial acetic acid in a round-bottom flask.
- Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.
- Heating: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.
- Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and carefully wash with water, followed by saturated $NaHCO_3$ solution until effervescence stops (this neutralizes both the sulfuric acid catalyst and excess acetic acid).[12]
- Final Wash and Isolation: Wash the organic layer with brine, dry over anhydrous $MgSO_4$, filter, and remove the solvent by rotary evaporation to yield the ester.

Role in Drug Development and API Synthesis

Substituted benzyl alcohols like **(2-ethylphenyl)methanol** are crucial building blocks in the pharmaceutical industry.[5][14][15] They are classified as versatile intermediates, meaning they are stable, well-characterized compounds that serve as starting points for the synthesis of more complex APIs.[3][16] The "2-ethylphenyl" moiety can be incorporated into a drug scaffold to:

- Enhance Lipophilicity: The ethyl group increases the molecule's nonpolar character, which can improve its ability to cross cell membranes.
- Introduce Steric Hindrance: The ortho-ethyl group can be used to lock a molecule into a specific conformation or to block access to a metabolic site, thereby increasing the drug's half-life.
- Serve as a Synthetic Handle: The benzyl alcohol can be converted into ethers, esters, or halides, providing a point of attachment for other fragments of the target API.[14]

While specific blockbuster drugs directly citing **(2-ethylphenyl)methanol** as a starting material are not prominently disclosed in public literature, its structural motif is found in various classes of investigational and approved drugs. Its utility is analogous to that of other substituted

benzaldehydes and benzyl alcohols which are known precursors for a wide range of pharmaceuticals.[4][10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **(2-ethylphenyl)methanol**.

Technique	Expected Observations
¹ H NMR	~1.2 ppm (triplet, 3H): -CH ₂ CH ₃ ~2.7 ppm (quartet, 2H): -CH ₂ CH ₃ ~4.6 ppm (singlet, 2H): Ar-CH ₂ -OH~7.1-7.4 ppm (multiplet, 4H): Aromatic protons Variable (broad singlet, 1H): -OH (position is solvent-dependent and may exchange with D ₂ O)
¹³ C NMR	Signals for the ethyl group carbons (~15 ppm, ~25 ppm), the benzylic carbon (~63 ppm), and four distinct aromatic carbons (~126-142 ppm).
FTIR (Infrared)	~3350 cm ⁻¹ (broad): O-H stretch (characteristic of an alcohol)[17]~3000-2850 cm ⁻¹ : C-H stretches (aliphatic)~1600, 1490 cm ⁻¹ : C=C stretches (aromatic ring)~1030 cm ⁻¹ : C-O stretch[17]
Mass Spec (EI)	Molecular Ion (M ⁺): m/z = 136Key Fragments: m/z = 118 (loss of H ₂ O), m/z = 107 (loss of ethyl group), m/z = 91 (tropylium ion, common for benzyl compounds).

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **(2-ethylphenyl)methanol**.

- Hazard Classification: Expected to cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[18][19][20][21]

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[19]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[20]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(2-Ethylphenyl)methanol is more than a simple aromatic alcohol; it is a strategic intermediate that offers chemists precise control over molecular architecture. Its synthesis is achievable through well-established, reliable protocols, and its primary alcohol functionality provides a gateway to a multitude of chemical transformations. For professionals in drug discovery and development, a comprehensive understanding of the properties, synthesis, and reactivity of **(2-ethylphenyl)methanol** is essential for leveraging its full potential in the creation of novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 4. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 6. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 7. cerritos.edu [cerritos.edu]
- 8. medium.com [medium.com]
- 9. amherst.edu [amherst.edu]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. bocsci.com [bocsci.com]
- 15. The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality - APIPDF Analytics [apifdf.com]
- 16. environmentclearance.nic.in [environmentclearance.nic.in]
- 17. Phenylmethanol [applets.kcvs.ca]
- 18. aksci.com [aksci.com]
- 19. fishersci.se [fishersci.se]
- 20. fishersci.com [fishersci.com]
- 21. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- To cite this document: BenchChem. [(2-Ethylphenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588447#2-ethylphenyl-methanol-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com